molecular formula C13H18BrN3O3 B2448683 tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate CAS No. 103878-47-3

tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate

Cat. No. B2448683
CAS RN: 103878-47-3
M. Wt: 344.209
InChI Key: PZRAFWCMLOLUEL-UHFFFAOYSA-N
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Description

“tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate” is a chemical compound with the molecular formula C13H18BrN3O3 . It has a molecular weight of 344.20 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BrN3O3/c1-13(2,3)20-12(19)16-7-6-15-11(18)10-5-4-9(14)8-17-10/h4-5,8H,6-7H2,1-3H3,(H,15,18)(H,16,19) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . The melting point is between 118-120 degrees Celsius . More specific physical and chemical properties are not available in the current data.

Scientific Research Applications

Enantioselective Syntheses and Inhibitor Development

Research by Ghosh, Cárdenas, and Brindisi (2017) focused on the enantioselective synthesis of tert-butyl carbamate derivatives, producing potent β-secretase inhibitors, crucial for Alzheimer's disease research. This highlights the compound's potential in synthesizing therapeutics for neurological conditions (Ghosh, Cárdenas, & Brindisi, 2017).

Intermediate in Biologically Active Compounds

Zhao, Guo, Lan, and Xu (2017) demonstrated the importance of tert-butyl carbamate derivatives as intermediates in creating biologically active compounds, such as omisertinib, used in cancer treatments. This underlines its role in the synthesis of therapeutics for various diseases (Zhao, Guo, Lan, & Xu, 2017).

Directed Lithiation Techniques

Research by Smith, El‐Hiti, and Alshammari (2013) explored directed lithiation of tert-butyl carbamate derivatives, demonstrating its utility in producing substituted products for potential pharmaceutical applications (Smith, El‐Hiti, & Alshammari, 2013).

Photochemical Ring Contraction Studies

Crockett and Koch (2003) conducted studies on photochemical ring contraction of tert-butyl carbamate derivatives, leading to the formation of cyclopropanone derivatives. This research opens avenues in organic synthesis, particularly in ring contraction methodologies (Crockett & Koch, 2003).

Crystallographic and Synthetic Studies

Kant, Singh, and Agarwal (2015) focused on synthetic and crystallographic studies of tert-butyl carbamate derivatives. These studies are significant for understanding the molecular structure and potential applications in material sciences (Kant, Singh, & Agarwal, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-[2-[(5-bromopyridine-2-carbonyl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(19)16-7-6-15-11(18)10-5-4-9(14)8-17-10/h4-5,8H,6-7H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRAFWCMLOLUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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